

In-depth analysis of the spectral data of 5-Fluorosalicylaldehyde

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Compound of Interest

Compound Name: 5-Fluorosalicylaldehyde

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A Comparative Spectroscopic Analysis of 5-Fluorosalicylaldehyde

This guide provides an in-depth analysis of the spectral data for **5-Fluorosalicylaldehyde**, a key intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds. For researchers, scientists, and professionals in drug development, accurate structural elucidation is paramount. This document serves as a practical reference by comparing the spectroscopic characteristics of **5-Fluorosalicylaldehyde** with its parent compound, Salicylaldehyde, and a halogenated analogue, 5-Chlorosalicylaldehyde. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), are supported by detailed experimental protocols to aid in replication and verification.

Comparative Spectral Data Overview

The following tables summarize the key quantitative spectral data for **5-Fluorosalicylaldehyde** and its selected alternatives. All NMR data is referenced to Tetramethylsilane (TMS) at 0 ppm.

Table 1: ^1H NMR Spectral Data (CDCl_3)

Compound	Aldehyde-H (δ , ppm)	Hydroxyl-H (δ , ppm)	Aromatic-H (δ , ppm, Multiplicity, J in Hz)
5-Fluorosalicylaldehyde	9.85 (s, 1H)	10.89 (s, 1H)	7.21 (dd, 1H, J=9.0, 3.2), 7.14 (ddd, 1H, J=9.0, 7.5, 3.2), 6.96 (dd, 1H, J=9.0, 4.4)
Salicylaldehyde	9.88 (s, 1H)	11.00 (s, 1H)	7.55 (dd, 1H, J=7.6, 1.7), 7.45 (ddd, 1H, J=8.5, 7.3, 1.8), 6.98 (d, 1H, J=8.4), 6.90 (t, 1H, J=7.5)
5-Chlorosalicylaldehyde	9.83 (s, 1H)	10.95 (s, 1H)	7.50 (d, 1H, J=2.7), 7.44 (dd, 1H, J=8.8, 2.7), 6.95 (d, 1H, J=8.8)

Table 2: ^{13}C NMR Spectral Data (CDCl₃)

Compound	C=O (δ , ppm)	C-OH (δ , ppm)	C-F/C-Cl (δ , ppm)	C-CHO (δ , ppm)	Aromatic C-H (δ , ppm)
5-Fluorosalicylaldehyde	195.3	157.6 (d, J=2.2)	159.3 (d, J=243)	119.9 (d, J=7.5)	123.6 (d, J=23.5), 122.3 (d, J=7.5), 119.5 (d, J=23.5)
Salicylaldehyde	196.5	161.4	-	120.9	136.7, 133.7, 119.4, 117.7
5-Chlorosalicylaldehyde	195.1	159.9	125.1	122.1	136.3, 133.1, 119.2

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	v(O-H)	v(C-H) aromatic	v(C=O) aldehyde	v(C=C) aromatic	v(C-F/C-Cl)
5- Fluorosalicyla ldehyde	~3200 (broad)	~3070	1665	1615, 1480	~1270
Salicylaldehy de	~3200 (broad)	~3050	1668	1620, 1490	-
5- Chlorosalicyl aldehyde	~3180 (broad)	~3060	1660	1610, 1475	~820

Table 4: Mass Spectrometry and UV-Visible Data

Compound	Molecular Formula	Molecular Weight	Molecular Ion (M ⁺ •, m/z)	Key Fragments (m/z)	λ _{max} (nm, in EtOH)
5- Fluorosalicyla ldehyde	C ₇ H ₅ FO ₂	140.11	140	139, 111, 83	255, 330
Salicylaldehy de	C ₇ H ₆ O ₂	122.12	122	121, 93, 65	255, 325[1]
5- Chlorosalicyl aldehyde	C ₇ H ₅ ClO ₂	156.57	156/158	128, 99, 63	260, 340

In-Depth Spectral Interpretation: 5- Fluorosalicylaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum shows three distinct regions. A sharp singlet at 9.85 ppm is characteristic of the aldehyde proton (-CHO). A downfield singlet at 10.89 ppm corresponds to the phenolic hydroxyl proton (-OH); its significant downfield shift is due to

strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The aromatic region (6.9-7.3 ppm) displays three signals corresponding to the three protons on the benzene ring. The fluorine atom at position 5 influences the splitting patterns of these protons through-bond coupling.

- ^{13}C NMR: The aldehyde carbon resonates significantly downfield at 195.3 ppm. The carbon bearing the fluorine (C5) shows a large coupling constant ($J=243$ Hz), a characteristic feature of a direct C-F bond. Other carbons in the aromatic ring also exhibit smaller C-F coupling constants, which is invaluable for unambiguous signal assignment.
- ^{19}F NMR: The ^{19}F NMR spectrum would show a single resonance for the fluorine atom. Its chemical shift is highly sensitive to the electronic environment, providing a unique fingerprint for the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. A very broad absorption band centered around 3200 cm^{-1} is indicative of the O-H stretching vibration, with the broadening caused by strong intramolecular hydrogen bonding.^{[2][3]} The sharp, strong peak at 1665 cm^{-1} is the characteristic C=O stretching frequency of the conjugated aldehyde.^{[2][3]} The presence of the C-F bond is confirmed by a strong absorption around 1270 cm^{-1} .

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry shows a distinct molecular ion ($\text{M}^{+\bullet}$) peak at an m/z of 140, which confirms the molecular weight of the compound.^[4] A prominent fragment is observed at m/z 139, corresponding to the loss of a hydrogen radical ($[\text{M}-\text{H}]^+$), which is a common fragmentation pattern for aldehydes.^{[5][6]}

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in ethanol exhibits two main absorption maxima. The band at 255 nm can be attributed to a $\pi \rightarrow \pi^*$ transition within the aromatic system. The longer wavelength band at 330 nm is likely due to an $n \rightarrow \pi^*$ transition associated with the carbonyl group, which is shifted to a longer wavelength (a bathochromic shift) due to conjugation with the benzene ring and the electronic influence of the substituents.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for identifying an unknown sample, such as **5-Fluorosalicylaldehyde**, using a combination of spectroscopic techniques.

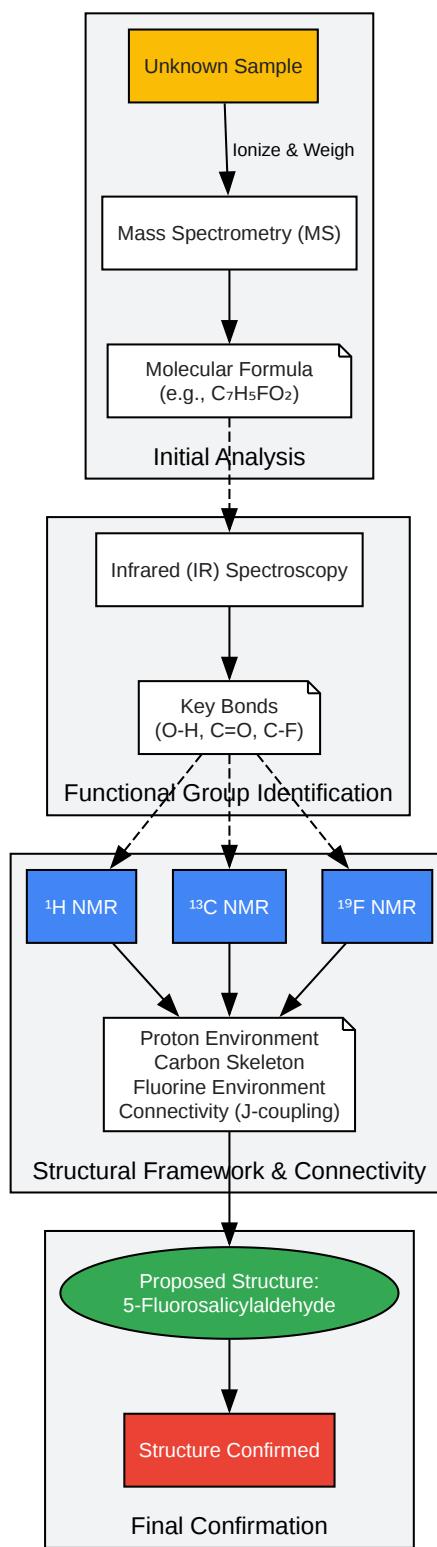


Figure 1. Spectroscopic Workflow for Structural Elucidation

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Caption: Logical workflow for the elucidation of **5-Fluorosalicylaldehyde** structure.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (0 ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a 400 MHz (or higher) spectrometer. For ^{13}C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder.
- Pellet Formation: Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm^{-1} . A background spectrum of the empty sample compartment should be recorded first.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10^{-4} to 10^{-5} M) in a UV-transparent solvent such as ethanol or methanol.
- Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

- Data Acquisition: Replace the blank with the sample solution in the cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for GC-MS analysis.
- Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
- Data Acquisition: Scan a range of mass-to-charge (m/z) ratios (e.g., 20-300 amu) to detect the molecular ion and resulting fragment ions.

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